2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE
Overview
Description
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated benzamide core, a methanesulfonamido group, and a piperidine moiety. Its distinct structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the chlorination of a benzamide precursor. The introduction of the methanesulfonamido group is achieved through a sulfonation reaction, followed by methylation. The final step involves the attachment of the piperidine moiety through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for treating specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-5-METHOXY-2-METHYLSULFANYL-PYRIMIDINE
- 4-CHLORO-2-METHYLSULFANYLMETHYL-PYRIMIDINE
- 4-CHLORO-2-NITROBENZENESULFONAMIDE
Uniqueness
Compared to similar compounds, 2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20-10-7-13(8-11-20)6-9-19-17(22)15-5-4-14(12-16(15)18)21(2)25(3,23)24/h4-5,12-13H,6-11H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYAKAYEVJYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)C2=C(C=C(C=C2)N(C)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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